Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate
CAS No.: 1631735-27-7
Cat. No.: VC2736555
Molecular Formula: C12H15ClN2O3
Molecular Weight: 270.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1631735-27-7 |
|---|---|
| Molecular Formula | C12H15ClN2O3 |
| Molecular Weight | 270.71 g/mol |
| IUPAC Name | methyl 2-acetamido-3-(5-amino-2-chlorophenyl)propanoate |
| Standard InChI | InChI=1S/C12H15ClN2O3/c1-7(16)15-11(12(17)18-2)6-8-5-9(14)3-4-10(8)13/h3-5,11H,6,14H2,1-2H3,(H,15,16) |
| Standard InChI Key | JRXAEOUYAZRQFK-UHFFFAOYSA-N |
| SMILES | CC(=O)NC(CC1=C(C=CC(=C1)N)Cl)C(=O)OC |
| Canonical SMILES | CC(=O)NC(CC1=C(C=CC(=C1)N)Cl)C(=O)OC |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate is identified by its unique chemical structure and specific properties that distinguish it from related compounds. Below is a comprehensive table of its key chemical and physical properties:
The compound features multiple functional groups that contribute to its chemical reactivity and potential biological interactions. The methyl ester group provides potential for hydrolysis reactions, while the acetamido and amino groups can participate in hydrogen bonding, which is crucial for biological recognition and binding to protein targets.
Structural Features
The molecular structure of Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate consists of a central carbon chain derived from an amino acid, modified with specific functional groups that define its chemical behavior. The key structural elements include:
-
A methyl ester group (-COOCH₃), which contributes to the compound's lipophilicity
-
An acetamido group (-NHCOCH₃), providing hydrogen bond donor and acceptor capabilities
-
A chlorinated phenyl ring with a chlorine atom at position 2
-
An amino group (-NH₂) at position 5 of the phenyl ring
These structural features collectively contribute to the compound's potential interactions with biological systems, particularly its ability to form hydrogen bonds with amino acid residues in protein targets, similar to what has been observed with related compounds in molecular modeling studies .
Synthesis Methods
General Synthetic Approaches
The synthesis of Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate typically involves multiple steps, starting from readily available amino acids or their derivatives. While specific synthetic routes may vary, they generally focus on methods that efficiently modify functional groups to achieve the desired structure with high purity and yield.
A general synthetic approach might involve the following key steps:
-
Selection of an appropriate amino acid precursor
-
Protection of the amino group through acetylation
-
Esterification of the carboxylic acid group to form the methyl ester
-
Introduction of the 5-amino-2-chlorophenyl group through coupling reactions
-
Careful deprotection steps to reveal the final compound
These synthetic methods typically aim to achieve high stereoselectivity and purity, which are essential for compounds intended for pharmaceutical applications. The specific conditions and reagents used in each step are carefully selected to optimize yield and minimize side reactions.
Reaction Considerations
The synthesis of Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate requires careful control of reaction conditions to ensure the desired product is obtained with high purity. Important considerations include:
-
Temperature control to minimize side reactions
-
Selection of appropriate catalysts to enhance reaction efficiency
-
Careful purification methods, often involving chromatographic techniques
-
Analytical monitoring throughout the synthesis to ensure product quality
Similar compounds have been synthesized through one-pot strategies involving diazotization followed by addition of amino acid ester hydrochlorides, which could potentially be adapted for the synthesis of this specific compound . These efficient synthetic methods offer advantages such as simple workup procedures and the use of readily available reagents.
Analytical Techniques for Characterization
Spectroscopic Methods
Characterization of Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate typically involves a combination of advanced analytical techniques that provide comprehensive information about its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation and purity assessment.
For similar compounds, ¹H NMR spectroscopy has proven effective in identifying key structural elements. For example, in related compounds, signals corresponding to methyl ester groups (OCH₃), N-linked methylene groups (NCH₂), and other characteristic protons provide crucial structural information . Based on structural similarities, the ¹H NMR spectrum of Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate would likely show distinct signals for:
-
The methyl ester protons (approximately δ 3.6-3.8 ppm)
-
The acetamido methyl protons
-
The methine proton at the chiral center
-
The aromatic protons of the chlorophenyl ring
-
The amino group protons
Mass Spectrometry and Other Techniques
Mass Spectrometry (MS) is another essential technique for the characterization of Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate, providing accurate molecular weight determination and fragmentation pattern analysis. The molecular ion peak at m/z 270.71 (corresponding to the molecular weight) would be expected, along with characteristic fragmentation patterns that can help confirm the structure.
Other analytical techniques commonly employed include:
-
Infrared (IR) spectroscopy to identify functional groups such as the ester, amide, and amino groups
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
-
X-ray crystallography (if crystalline) for definitive three-dimensional structural determination
-
Elemental analysis to confirm the elemental composition
These combined analytical approaches provide a comprehensive characterization profile that confirms both the identity and quality of the synthesized compound.
Current Research and Biological Activities
Comparative Analysis with Similar Compounds
Comparing Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate with structurally similar compounds can provide insights into its potential biological activities. Related compounds containing similar functional groups have demonstrated various biological activities, including:
-
Antibacterial effects, particularly against Gram-negative bacteria such as E. coli
-
Cytotoxic activities against human cancer cell lines, with some compounds showing potent effects comparable to standard chemotherapeutic agents
-
Binding to specific biological receptors involved in important cellular processes
For example, some related compounds have shown cytotoxic activity against the human liver carcinoma cell line (HepG2) with IC₅₀ values as low as 6.525 μM, which is comparable to the standard drug doxorubicin (IC₅₀ = 2.06 μM) . Such findings suggest that Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate might also exhibit significant biological activities if subjected to similar testing protocols.
Future Research Directions
Optimization Opportunities
The development of Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate presents several optimization opportunities that could enhance its potential as a pharmaceutical agent or research tool. Future research could focus on:
-
Developing more efficient and scalable synthetic routes, potentially including greener chemistry approaches that reduce environmental impact
-
Creating structural analogs with modified functional groups to enhance specific activities or properties
-
Improving physicochemical properties such as solubility, stability, and bioavailability through formulation studies
-
Conducting detailed structure-activity relationship studies to identify the most promising derivatives
These optimization efforts would benefit from interdisciplinary collaboration between synthetic chemists, medicinal chemists, and pharmacologists to ensure that modifications are strategically directed toward enhancing desired properties while maintaining or improving biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume